molecular formula C9H9ClN4S2 B1377162 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride CAS No. 1427381-01-8

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride

Cat. No.: B1377162
CAS No.: 1427381-01-8
M. Wt: 272.8 g/mol
InChI Key: CSWRAXWVDZJAFF-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1427381-01-8 . It has a molecular weight of 272.78 . The IUPAC name for this compound is 4-(thiazol-2-ylthio)picolinimidamide hydrochloride .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H8N4S2.ClH/c10-8(11)7-5-6(1-2-12-7)15-9-13-3-4-14-9;/h1-5H,(H3,10,11);1H . This code provides a unique identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Material Development

  • Novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides, inspired by marine topsentines and nortopsentines, have been synthesized. These involve copper(I)-mediated or nucleophilic-assisted cyclization of aryliminodithiazoles, furnishing cyano-functionalized benzo[d]thiazoles, thiazolo[4,5-b]- and thiazolo[5,4-b]-pyridines and benzo[d]oxazoles (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).

Catalytic Applications

  • A series of novel S,N-heterocyclic (thiazolyl) substituted carboximidamides has been synthesized and used as tailor-made ligands for the complexation of Cu(II) and Zn(II). These complexes possess intrinsic activity to catalyze the copolymerization of cyclohexene oxide and carbon dioxide (Walther, Wermann, Lutsche, Günther, Görls, & Anders, 2006).

Structural Development and Characterization

  • New pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, incorporating 1,3-diarylpyrazole moiety. These structures have been elucidated using elemental analyses and spectral data (Sanad, Hawass, Ahmed, & Elneairy, 2018).

Miscellaneous Applications

  • Thiazole based pyridine derivatives have been synthesized and characterized, showing potential as corrosion inhibitors for mild steel. Their effectiveness was established through various techniques including gravimetric, potentiodynamic polarisation, and electrochemical impedance (Chaitra, Shetty Mohana, & Tandon, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2.ClH/c10-8(11)7-5-6(1-2-12-7)15-9-13-3-4-14-9;/h1-5H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWRAXWVDZJAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1SC2=NC=CS2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 2
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 3
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 4
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 5
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Reactant of Route 6
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride

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